molecular formula C6H7NO3S B13076771 2-[(1,3-Thiazol-5-yl)methoxy]acetic acid

2-[(1,3-Thiazol-5-yl)methoxy]acetic acid

Cat. No.: B13076771
M. Wt: 173.19 g/mol
InChI Key: JKBHBWBRLHYBIM-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-5-yl)methoxy]acetic acid: 2-mercapto-4-methyl-5-thiazoleacetic acid , is a heterocyclic organic compound. Its chemical structure features a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. Thiazoles belong to the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Preparation Methods

Synthetic Routes:: The synthesis of 2-mercapto-4-methyl-5-thiazoleacetic acid involves various methods. One common approach is the condensation of 2-mercapto-4-methylthiazole with chloroacetic acid. The reaction proceeds under suitable conditions to yield the desired product.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

Reactivity:: 2-mercapto-4-methyl-5-thiazoleacetic acid can participate in several types of reactions:

    Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.

Common Reagents and Conditions::

    Electrophilic Substitution: Alkylating agents, acyl chlorides, or other electrophiles.

    Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.

Major Products:: The specific products formed depend on the reaction conditions and reagents used. Functionalization at C-5 or C-2 positions can lead to various derivatives.

Scientific Research Applications

2-mercapto-4-methyl-5-thiazoleacetic acid finds applications in:

    Medicine: It is a precursor for certain drugs, including antifungal agents.

    Chemical Industry: Used in the synthesis of biocides, fungicides, and dyes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects varies based on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While 2-mercapto-4-methyl-5-thiazoleacetic acid has unique properties, it shares similarities with other thiazole derivatives. Notable compounds include sulfathiazole (antimicrobial), Ritonavir (antiretroviral), Abafungin (antifungal), and Tiazofurin (antineoplastic) .

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

2-(1,3-thiazol-5-ylmethoxy)acetic acid

InChI

InChI=1S/C6H7NO3S/c8-6(9)3-10-2-5-1-7-4-11-5/h1,4H,2-3H2,(H,8,9)

InChI Key

JKBHBWBRLHYBIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)COCC(=O)O

Origin of Product

United States

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